Methyl 3-Fluoropyridine-2-carboxylate

Vue d'ensemble

Description

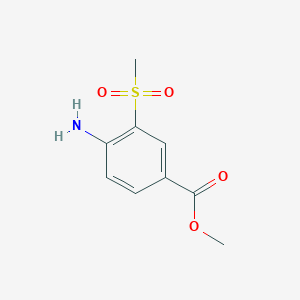

Methyl 3-Fluoropyridine-2-carboxylate (MFC) is an organic compound with a molecular formula of C6H6FNO2. It is a colorless to pale yellow solid that is soluble in water and organic solvents. MFC is a versatile reagent used in organic synthesis and has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Synthesis of Derivatives

Methyl 3-Fluoropyridine-2-carboxylate is a versatile compound used in the synthesis of various chemical derivatives. For instance, it has been utilized in the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate through a series of chemical reactions including oxidation, nitration, reduction, and the modified Balz-Schiemann reaction (Shi et al., 2012). Moreover, it has been effectively functionalized into novel alkylating agents for the production of cognition enhancer drug candidates, demonstrating its potential in the field of medicinal chemistry (Pesti et al., 2000).

Optical and Physical Property Enhancement

This compound has also shown promise in enhancing the optical and physical properties of materials. For example, it was added to soft contact lens materials to improve characteristics such as water content, refractive index, tensile strength, and UV transmittance, indicating its applicability in the manufacturing of high-quality optical products (Kim & Sung, 2015).

Advanced Synthesis Techniques

Furthermore, advanced synthesis techniques involving this compound have been developed. For instance, a practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate was described, showcasing the compound’s potential in regioselective lithiation processes (Emerson et al., 2003). Additionally, the compound has been involved in the synthesis of new thieno[3,2-b]pyridine derivatives, highlighting its utility in creating complex molecular structures through processes like palladium-catalyzed couplings and intramolecular cyclizations (Calhelha & Queiroz, 2010).

Mécanisme D'action

Target of Action

Methyl 3-Fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They are less reactive than their chlorinated and brominated analogues .

Mode of Action

The mode of action of this compound involves a nucleophilic aromatic substitution of the nitro group in 3-nitro-pyridyl carboxylate with fluoride anion . This results in the formation of this compound .

Biochemical Pathways

Fluoropyridines are generally used in the synthesis of various biologically active compounds . They are also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .

Pharmacokinetics

This could potentially enhance the lipophilicity and thus increase the rate of cell penetration and transport of a drug to an active site .

Result of Action

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Orientations Futures

The development of new and efficient methods for the preparation of fluoroorganic compounds, including “Methyl 3-Fluoropyridine-2-carboxylate”, has received increased attention in recent years . Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . Future research may focus on improving the synthesis process and exploring new applications for this compound.

Propriétés

IUPAC Name |

methyl 3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBVTGOJEKVWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650286 | |

| Record name | Methyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869108-35-0 | |

| Record name | Methyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)

![Methyl [4-(acetylamino)phenoxy]acetate](/img/structure/B3022613.png)

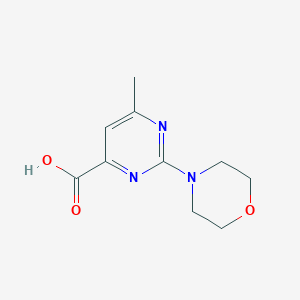

![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)